molecular formula C10H10N2O3S B12862209 5-Methyl-N-phenylisoxazole-4-sulfonamide

5-Methyl-N-phenylisoxazole-4-sulfonamide

Cat. No.: B12862209
M. Wt: 238.27 g/mol
InChI Key: FBOHFMUZBGXIEW-UHFFFAOYSA-N
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Description

5-Methyl-N-phenylisoxazole-4-sulfonamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential . The sulfonamide group in this compound adds to its significance, as sulfonamides are well-known for their antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-phenylisoxazole-4-sulfonamide can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivatives. Another method involves the oxidative coupling of thiols and amines, which is an efficient and environmentally friendly process .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves large-scale oxidative coupling reactions. These reactions are scalable and can be carried out under moderate reaction conditions, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-phenylisoxazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinamides, and substituted isoxazole derivatives .

Scientific Research Applications

5-Methyl-N-phenylisoxazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-N-phenylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-N-phenylisoxazole-4-sulfonamide include:

Uniqueness

What sets this compound apart is its unique combination of the isoxazole and sulfonamide groups, which endows it with a distinct set of biological activities and therapeutic potential .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

5-methyl-N-phenyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C10H10N2O3S/c1-8-10(7-11-15-8)16(13,14)12-9-5-3-2-4-6-9/h2-7,12H,1H3

InChI Key

FBOHFMUZBGXIEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

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